molecular formula C5H5Li2N2O3PS B12767956 Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate CAS No. 119395-99-2

Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate

Cat. No.: B12767956
CAS No.: 119395-99-2
M. Wt: 218.1 g/mol
InChI Key: HHDTWQXLHWNGAN-UHFFFAOYSA-L
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Description

Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate is a compound belonging to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus and sulfur atoms bonded together. This particular compound has found applications in various fields due to its unique chemical properties.

Preparation Methods

The synthesis of phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate involves the formation of a P-S bond. This can be achieved through various strategies involving the use of phosphorus and sulfur reagents as electrophiles, nucleophiles, or radicals. One common method includes metal-catalyzed cross-coupling reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate has several scientific research applications:

    Chemistry: It is used as a synthetic intermediate to access valuable phosphorus and sulfur-containing structures.

    Biology: It has biological activity and is used in the study of enzyme inhibitors and antivirals.

    Medicine: It is used in medicinal chemistry for the development of new drugs.

    Industry: It is used in agrochemistry as a pesticide.

Mechanism of Action

The mechanism of action of phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate can be compared with other similar compounds such as:

This compound is unique due to its specific structure and the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

119395-99-2

Molecular Formula

C5H5Li2N2O3PS

Molecular Weight

218.1 g/mol

IUPAC Name

dilithium;dioxido-oxo-(pyrimidin-4-ylmethylsulfanyl)-λ5-phosphane

InChI

InChI=1S/C5H7N2O3PS.2Li/c8-11(9,10)12-3-5-1-2-6-4-7-5;;/h1-2,4H,3H2,(H2,8,9,10);;/q;2*+1/p-2

InChI Key

HHDTWQXLHWNGAN-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].C1=CN=CN=C1CSP(=O)([O-])[O-]

Origin of Product

United States

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